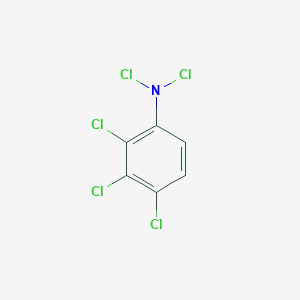

N,N,2,3,4-pentachloroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pentachloroaniline is an organochlorine compound with the molecular formula C6H2Cl5N. It is primarily produced as a result of the biotransformation of pentachloronitrobenzene, a widely used fungicide. Pentachloroaniline has been classified as a possible cancer-causing substance by the US Environmental Protection Agency .

Preparation Methods

Pentachloroaniline can be synthesized through various methods. One common synthetic route involves the reduction of pentachloronitrobenzene using reducing agents such as iron powder or tin in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, resulting in the formation of pentachloroaniline .

In industrial production, pentachloroaniline is often produced through the ammoniation of hexachlorobenzene. This process involves reacting hexachlorobenzene with liquid ammonia under specific conditions of temperature, pressure, and time .

Chemical Reactions Analysis

Scientific Research Applications

Pentachloroaniline has several scientific research applications, including:

Environmental Studies: It is used in studies related to the bioremediation of contaminated sediments and soil.

Analytical Chemistry: Pentachloroaniline is used as a reference compound in gas chromatographic analysis of organochlorine fungicides.

Toxicology: The compound is studied for its toxicological effects, particularly its potential as a carcinogen.

Mechanism of Action

The mechanism of action of pentachloroaniline involves its biotransformation into pentachlorophenol. This transformation occurs through the action of peroxidases, which catalyze the oxidation of pentachloroaniline to pentachlorophenol. The exact molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Pentachloroaniline is part of a group of chlorinated anilines, which include mono-, di-, tri-, and tetrachloroanilines. These compounds share similar chemical properties but differ in the number of chlorine atoms attached to the aromatic ring. Pentachloroaniline is unique due to its high degree of chlorination, which makes it more resistant to biodegradation compared to its less chlorinated counterparts .

Similar compounds include:

- Monochloroaniline

- Dichloroaniline

- Trichloroaniline

- Tetrachloroaniline

Pentachloroaniline’s high chlorination level also contributes to its higher toxicity and environmental persistence .

Properties

Molecular Formula |

C6H2Cl5N |

|---|---|

Molecular Weight |

265.3 g/mol |

IUPAC Name |

N,N,2,3,4-pentachloroaniline |

InChI |

InChI=1S/C6H2Cl5N/c7-3-1-2-4(12(10)11)6(9)5(3)8/h1-2H |

InChI Key |

TVFANPOWRYDLJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N(Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.